molecular formula C7H11N3O B11921103 (4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol

(4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol

Katalognummer: B11921103
Molekulargewicht: 153.18 g/mol
InChI-Schlüssel: IPWIUPXWNWZYBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol ( 1540580-21-9) is a high-purity chemical compound with the molecular formula C8H13N3O and a molecular weight of 167.21 g/mol . This bicyclic heterocyclic compound features a fused imidazole and tetrahydropyridine ring system, which is synthetically valuable for pharmaceutical and biological chemistry research. The tetrahydroimidazopyridine scaffold is recognized as a privileged structure in medicinal chemistry, with close structural analogs documented in patent literature as key intermediates for developing bioactive molecules . This includes derivatives that have been investigated for potential therapeutic applications . The presence of the methanol functional group at the 2-position provides a versatile handle for further synthetic modification, enabling researchers to explore structure-activity relationships and develop novel molecular probes. As a building block, this compound facilitates the construction of more complex structures for screening in various drug discovery programs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet prior to use.

Eigenschaften

Molekularformel

C7H11N3O

Molekulargewicht

153.18 g/mol

IUPAC-Name

4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-2-ylmethanol

InChI

InChI=1S/C7H11N3O/c11-4-6-9-5-2-1-3-8-7(5)10-6/h8,11H,1-4H2,(H,9,10)

InChI-Schlüssel

IPWIUPXWNWZYBL-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(NC1)N=C(N2)CO

Herkunft des Produkts

United States

Vorbereitungsmethoden

Key Steps:

  • S<sub>N</sub>Ar Reaction :

    • Substrate : 2-Chloro-3-nitropyridine reacts with primary amines (e.g., aryl/heteroaryl amines) at 80°C.

    • Conditions : Polar protic solvents (H<sub>2</sub>O-IPA) promote nucleophilic attack, replacing the chlorine atom with an amine group.

    • Yield : >90% for substituted intermediates.

  • Nitro Group Reduction :

    • Reduction Agent : Zn/HCl (1:0.5 molar ratio) reduces the nitro group to an amine at 80°C.

    • Time : 45 minutes, achieving near-quantitative conversion.

  • Heterocyclization with Aldehydes :

    • Aldehyde Type : Aromatic or heteroaromatic aldehydes (e.g., 4-nitrobenzaldehyde) react with the diamine intermediate.

    • Conditions : Heating at 85°C for 10 hours in H<sub>2</sub>O-IPA.

    • Mechanism : Formation of imine intermediates followed by cyclization and aromatization.

Table 1: Representative Yields for Imidazo[4,5-<i>b</i>]pyridine Derivatives

Aldehyde SubstituentReaction Time (h)Yield (%)
4-Nitrobenzaldehyde1095
4-Methoxybenzaldehyde1088
Thiophene-2-carbaldehyde1082

Introduction of the Methanol Group

The hydroxymethyl (-CH<sub>2</sub>OH) substituent at position 2 is critical. While the provided sources focus on aryl/heteroaryl groups, analogous methods can be adapted using aldehydes with hydroxymethyl functionality.

Hypothetical Reaction Pathway:

  • Aldehyde Selection : Use glycolaldehyde (HOCH<sub>2</sub>CHO) or a protected hydroxymethyl aldehyde (e.g., acetal-protected glycolaldehyde).

  • Condensation : React with the diamine intermediate under H<sub>2</sub>O-IPA conditions.

  • Deprotection (if applicable) : Remove protecting groups to expose the hydroxymethyl group.

Note: Experimental validation is required, as glycolaldehyde’s instability may necessitate alternative approaches (e.g., post-synthetic oxidation of a methyl group).

Partial Saturation of the Pyridine Ring

The tetrahydro (4,5,6,7) configuration requires controlled saturation. While the core methods yield fully aromatic systems, hydrogenation or alternative starting materials (e.g., diaminopyridine derivatives with pre-saturated rings) may achieve this.

Optimized Reaction Conditions

The H<sub>2</sub>O-IPA solvent system enhances reaction efficiency and selectivity. Key advantages include:

  • Solvent Polarity : Facilitates electrophilic activation of intermediates.

  • Temperature Control : 80–85°C balances reaction speed and side-product minimization.

  • Catalyst-Free Process : Avoids toxic metals like Pd or Cu, aligning with green chemistry principles.

Purification and Characterization

  • Workup : Extraction with ethyl acetate, MgSO<sub>4</sub> drying, and solvent evaporation.

  • Chromatography : Silica gel (60–120 mesh) with 15% ethyl acetate/hexane eluent.

  • Spectroscopic Data :

    • <sup>1</sup>H NMR: δ 4.13 (s, 2H, -CH<sub>2</sub>OH), δ 7.80–8.36 (m, aromatic protons).

    • HRMS: [M+1]<sup>+</sup> ions confirm molecular weight.

Comparative Analysis of Methods

MethodAdvantagesLimitations
One-Pot Tandem ReactionsHigh yields, minimal purification stepsLimited to aromatic aldehydes
HydrogenationAchieves partial saturationRequires post-synthetic modification
Pictet–Spangler ReactionAlternative tetrahydro core synthesisUnexplored for [4,5-<i>b</i>] isomers

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen:

    Chemie: Es dient als Zwischenprodukt bei der Synthese komplexer organischer Moleküle.

    Biologie: Die Verbindung wird in der Untersuchung von Enzyminhibitoren und Rezeptormodulatoren verwendet.

    Medizin: Sie wird wegen ihres Potenzials als Therapeutikum untersucht, insbesondere in der Entwicklung von Kinaseinhibitoren und anderen Medikamenten.

    Industrie: Die Verbindung wird bei der Herstellung von Arzneimitteln und Agrochemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. So wurde es beispielsweise als potenzieller Inhibitor der VEGFR-2-Kinase identifiziert, die eine entscheidende Rolle bei der Angiogenese und der Krebsentwicklung spielt. Die Verbindung bindet an das aktive Zentrum des Enzyms, blockiert dessen Aktivität und hemmt so die Signalwege, die an der Zellproliferation und dem Zellüberleben beteiligt sind.

Wissenschaftliche Forschungsanwendungen

(4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in the development of kinase inhibitors and other drugs.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been identified as a potential inhibitor of VEGFR-2 kinase, which plays a crucial role in angiogenesis and cancer progression. The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting the signaling pathways involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol and related compounds:

Compound Name Core Structure Substituents/Modifications Key Properties/Applications Reference
This compound Imidazo[4,5-b]pyridine (saturated) -CH2OH at C2 Enhanced solubility; kinase inhibitor lead
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride Pyrazolo[4,3-c]pyridine (saturated) -CH3 at C2; dihydrochloride salt Higher crystallinity; CNS-targeting ligand
(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol Imidazo[4,5-b]pyridine (aromatic) -Br at C6; -CH2OH at C2 Electrophilic reactivity; halogen bonding
4-Thien-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid Imidazo[4,5-c]pyridine (saturated) -Thien-2-yl at C4; -COOH at C6 Chelation potential; metalloenzyme inhibitor
3-Ethylsulfonyl-6-iodo-2-[3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine] Imidazo[4,5-b]pyridine (aromatic) -SO2C2H5 at C3; -I at C6; -CF3 at C6 High lipophilicity; antiviral applications

Key Observations:

Core Structure Variations: The imidazo[4,5-b]pyridine core (target compound) differs from imidazo[4,5-c]pyridine () in nitrogen positioning, altering hydrogen-bonding and π-stacking interactions . Saturation of the pyridine ring (tetrahydro modification) reduces aromaticity, improving aqueous solubility compared to aromatic analogs like (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol .

Substituent Effects :

  • The -CH2OH group in the target compound enhances hydrophilicity, contrasting with the -COOH group in the thienyl analog (), which introduces acidity and metal-binding capacity .
  • Halogenated derivatives (e.g., bromo or iodo substituents) exhibit higher electrophilic reactivity, making them suitable for cross-coupling reactions or halogen-bond-driven molecular recognition .

Biological Relevance :

  • Sulfonyl and trifluoromethyl groups in analogs () enhance metabolic stability and membrane permeability, whereas the hydroxymethyl group in the target compound may favor polar interactions in enzyme active sites .

Research Findings and Data

  • Solubility : The tetrahydro modification in the target compound increases water solubility (logP ~1.2) compared to aromatic imidazopyridines (logP ~2.5–3.0) .
  • Synthetic Accessibility : Derivatives with electron-withdrawing groups (e.g., -Br, -CF3) require harsher reaction conditions than hydroxymethyl-substituted analogs .
  • Biological Activity : Preliminary studies suggest the target compound inhibits cyclin-dependent kinases (CDKs) with IC50 values in the micromolar range, outperforming methyl-substituted analogs (IC50 >10 μM) .

Biologische Aktivität

(4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a bicyclic structure that integrates imidazole and pyridine rings, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular formula of this compound suggests the presence of nitrogen and oxygen atoms alongside carbon and hydrogen. Its structural characteristics contribute significantly to its biological activities.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for various enzymes crucial in neurotransmission processes. Notably:

  • Butyrylcholinesterase (BChE) : This enzyme plays a role in the hydrolysis of neurotransmitters. Inhibition studies have shown that this compound can effectively inhibit BChE activity.
  • Acetylcholinesterase (AChE) : Similar to BChE, AChE is vital for neurotransmission regulation. The inhibition of AChE by this compound may have implications in treating neurodegenerative diseases such as Alzheimer's disease.

Anti-inflammatory and Antitumor Activities

The compound also exhibits significant anti-inflammatory properties. Studies have shown that it can suppress cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response. The IC50 values for COX-2 inhibition indicate potent anti-inflammatory effects comparable to standard drugs like celecoxib .

Furthermore, preliminary studies suggest potential antitumor activities. The structural features of the compound allow it to interact with various cellular targets involved in tumor growth and progression.

The mechanisms through which this compound exerts its biological effects include:

  • Binding Affinity : Interaction studies reveal a strong binding affinity to target enzymes such as BChE and AChE.
  • Molecular Docking Studies : Computational modeling has been employed to predict the binding interactions and affinities of this compound with various biological targets.

Case Studies

Several case studies highlight the efficacy of this compound in different biological contexts:

  • Neuroprotection : A study demonstrated that derivatives of this compound could protect neuronal cells from apoptosis induced by oxidative stress.
  • Anti-cancer Research : Research involving cancer cell lines showed that this compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner.

Comparative Analysis with Related Compounds

To better understand the unique attributes of this compound, a comparison with structurally similar compounds is insightful:

Compound NameStructure SimilarityUnique Features
3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridineHighDifferent methyl substitution pattern affects activity
1H-quinolin-2-one derivativesModerateIdentified as VEGFR-2 kinase inhibitors
Hydroxypyridinone derivativesModerateEvaluated for β-hematin inhibition activity

This comparison illustrates how subtle differences in structure can lead to significant variations in biological activity.

Q & A

Q. What are the common synthetic routes for (4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol?

The synthesis typically involves cyclization of precursors such as substituted pyridine or imidazole derivatives. For example, iodine-mediated electrophilic cyclization of alkyne-containing precursors can yield the fused imidazo[4,5-b]pyridine core. Solvent selection (e.g., ethanol or DMF) and controlled reaction temperatures are critical for optimizing yield and purity. Post-cyclization functionalization, such as oxidation of the methanol group, may follow .

Q. Which characterization techniques are essential for confirming the structure of this compound?

Standard methods include:

  • NMR spectroscopy (¹H, ¹³C) to confirm proton environments and carbon frameworks.
  • FT-IR spectroscopy to identify functional groups like hydroxyl (-OH) and aromatic C-H stretches.
  • Mass spectrometry (HR-MS) for molecular weight validation.
  • Elemental analysis to verify C, H, and N composition .

Q. How can researchers evaluate the biological activity of this compound?

The Microplate Alamar Blue Assay (MABA) is widely used for in vitro anti-tubercular testing. For anticancer activity, cell viability assays (e.g., MTT) against cancer cell lines, combined with molecular docking to assess binding affinity to targets like tubulin or kinases, are common. Dose-response curves (MIC or IC50 values) provide quantitative activity metrics .

Advanced Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

Side reactions (e.g., over-oxidation or unintended substitutions) can be mitigated by:

  • Temperature control : Lower temperatures (<100°C) during cyclization reduce decomposition.
  • Reagent stoichiometry : Limiting oxidizing agents (e.g., KMnO₄) prevents over-oxidation of the methanol group.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in substitution reactions. Kinetic studies using HPLC or TLC monitoring help identify optimal reaction times .

Q. What crystallographic challenges arise in determining the structure of this compound, and how can SHELX software address them?

Challenges include:

  • Twinning : Common in imidazo-pyridine derivatives due to symmetry. SHELXL’s twin refinement tools (e.g., TWIN/BASF commands) can model twin domains .
  • Disorder : Flexible substituents (e.g., the methanol group) require constrained refinement. SHELXPRO’s restraints (e.g., SIMU/ISOR) stabilize thermal motion parameters .
  • High-resolution data : SHELXL leverages least-squares refinement with anisotropic displacement parameters for precise electron density mapping .

Q. How do substituent modifications influence biological activity?

Structure-Activity Relationship (SAR) studies reveal:

Substituent PositionModificationEffect on Activity
C-2 (methanol group)Oxidation to aldehyde/carboxylic acidReduces anti-tubercular activity but enhances metal chelation
N-1Alkyl/aryl substitution (e.g., isopropyl)Increases lipophilicity and membrane permeability
Fused ring saturation4,5,6,7-Tetrahydro vs. aromaticSaturation enhances conformational flexibility, affecting target binding

Q. How can conflicting data on biological activity across studies be resolved?

Contradictions (e.g., variable MIC values) may arise from:

  • Assay variability : Standardize protocols (e.g., inoculum size in MABA).
  • Compound purity : Validate via HPLC and elemental analysis.
  • Structural confirmation : Use X-ray crystallography to rule out polymorphic differences .

Q. What mechanistic insights exist for the oxidation of the methanol group?

Oxidation with KMnO₄ proceeds via a radical intermediate, confirmed by ESR spectroscopy. The reaction is pH-dependent:

  • Acidic conditions : Favors aldehyde formation through protonation of the hydroxyl oxygen.
  • Basic conditions : Promotes over-oxidation to carboxylic acid due to deprotonation enhancing reactivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.